molecular formula C13H22ClNO4 B2425989 Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride CAS No. 2225146-83-6

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride

Cat. No.: B2425989
CAS No.: 2225146-83-6
M. Wt: 291.77
InChI Key: MXBYXTFNGQOMSG-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO4 and its molecular weight is 291.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride is involved in various synthetic processes. For instance, it participates in ring contraction processes to form bicyclo[2.1.1]hexane derivatives, as demonstrated in the synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters (Martínez et al., 1993).
  • It reacts with diethyl sodiomalonate in toluene, leading to the formation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, showcasing its reactivity in the creation of complex organic structures (Kuroyan et al., 1991).

Advanced Organic Chemistry Applications

  • The compound serves as a precursor in the synthesis of structurally complex organic molecules. For example, it's used in creating 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, highlighting its role in the formation of novel organic compounds (Mandzhulo et al., 2016).
  • It also facilitates the development of new diazaspirocyclic compounds, as evidenced in the synthesis of 1,5-diazaspiro[2.3]hexanes, demonstrating its utility in creating strained diazaspirocyclic structures (Žukauskaitė et al., 2013).

Formation of Novel Compounds

  • This compound is instrumental in synthesizing novel organic structures. For instance, its reaction with sodium malonate in toluene leads to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, showcasing its versatility in organic synthesis (Kuroyan et al., 1991).

Properties

IUPAC Name

ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4.ClH/c1-2-17-10(15)12-7-11(8-12,9-14)18-13(12)3-5-16-6-4-13;/h2-9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBYXTFNGQOMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCOCC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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